molecular formula C10H22O2Si B13857397 4-(1-Methylethoxy)-4-trimethylsilyloxybutyl

4-(1-Methylethoxy)-4-trimethylsilyloxybutyl

Cat. No.: B13857397
M. Wt: 202.37 g/mol
InChI Key: UKHWCRFUXCDFDJ-UHFFFAOYSA-N
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Description

4-(1-Methylethoxy)-4-trimethylsilyloxybutyl is an organic compound characterized by the presence of a methylethoxy group and a trimethylsilyloxy group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylethoxy)-4-trimethylsilyloxybutyl typically involves the reaction of a butyl derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Butyl derivative+Trimethylsilyl chlorideThis compound\text{Butyl derivative} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} Butyl derivative+Trimethylsilyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylethoxy)-4-trimethylsilyloxybutyl can undergo various chemical reactions, including:

    Oxidation: The methylethoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogenating agents (e.g., thionyl chloride) or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(1-Methylethoxy)-4-trimethylsilyloxybutyl has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.

    Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-(1-Methylethoxy)-4-trimethylsilyloxybutyl exerts its effects depends on the specific application. In organic synthesis, the trimethylsilyloxy group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The methylethoxy group can participate in various chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Methylethoxy)butyl: Lacks the trimethylsilyloxy group, making it less versatile in certain reactions.

    4-Trimethylsilyloxybutyl: Lacks the methylethoxy group, limiting its reactivity in specific applications.

    4-(1-Methylethoxy)-4-hydroxybutyl: Contains a hydroxyl group instead of a trimethylsilyloxy group, affecting its chemical properties and reactivity.

Uniqueness

4-(1-Methylethoxy)-4-trimethylsilyloxybutyl is unique due to the presence of both the methylethoxy and trimethylsilyloxy groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H22O2Si

Molecular Weight

202.37 g/mol

IUPAC Name

trimethyl(1-propan-2-yloxybut-1-enoxy)silane

InChI

InChI=1S/C10H22O2Si/c1-7-8-10(11-9(2)3)12-13(4,5)6/h8-9H,7H2,1-6H3

InChI Key

UKHWCRFUXCDFDJ-UHFFFAOYSA-N

Canonical SMILES

CCC=C(OC(C)C)O[Si](C)(C)C

Origin of Product

United States

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